Atropine Sulfate vs. Scopolamine: Quantifying Divergent Off-Target Affinity at 5-HT3 Receptors
In direct head-to-head electrophysiological studies using Xenopus oocytes expressing 5-HT3A receptors, both atropine and scopolamine were identified as competitive antagonists. Atropine demonstrated a modestly higher affinity for the 5-HT3 receptor (IC50 = 1.74 µM) compared to scopolamine (IC50 = 2.09 µM) [1]. This indicates that while both compounds share this off-target activity at micromolar concentrations, the difference in potency could influence experimental outcomes, particularly in studies where high local concentrations are achieved or where 5-HT3-mediated effects are under investigation.
| Evidence Dimension | 5-HT3 receptor antagonism (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.74 µM |
| Comparator Or Baseline | Scopolamine: IC50 = 2.09 µM |
| Quantified Difference | Atropine IC50 is 1.2x lower (more potent) than scopolamine at the 5-HT3 receptor |
| Conditions | Electrophysiology in Xenopus oocytes expressing 5-HT3A receptors |
Why This Matters
This quantitative difference in off-target receptor affinity is crucial for researchers designing behavioral or cognitive studies, as unintended 5-HT3 antagonism can confound results when using high concentrations of scopolamine or atropine.
- [1] Lochner M, et al. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors. Neuropharmacology. 2016 Sep;108:220-228. View Source
